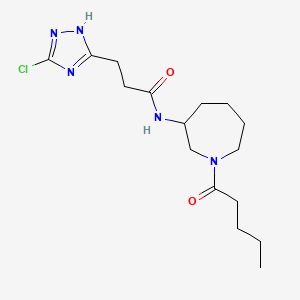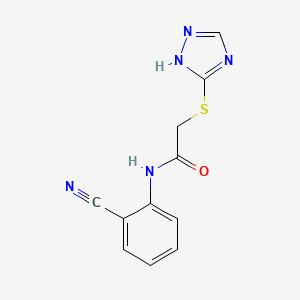![molecular formula C12H12N4O2S B5541001 1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one is a complex organic compound that features both benzimidazole and imidazolidinone moieties
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse therapeutic effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives inhibit enzymes, while others may bind to receptors, altering their activity .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, bacterial and viral infections, and more .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability . They are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include effects such as inhibition of cell growth, reduction of inflammation, and killing of bacteria or viruses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide, followed by oxidation.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.
Acetylation: The thioether is acetylated using acetic anhydride or acetyl chloride.
Imidazolidinone Formation: Finally, the acetylated product is reacted with ethylenediamine under appropriate conditions to form the imidazolidinone ring.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Comparación Con Compuestos Similares
- 1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-amine
Uniqueness: 1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one is unique due to the presence of both benzimidazole and imidazolidinone rings, which may confer distinct chemical and biological properties compared to other similar compounds. This dual functionality can enhance its potential as a versatile building block in synthetic chemistry and drug development.
Propiedades
IUPAC Name |
1-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c17-10(16-6-5-13-12(16)18)7-19-11-14-8-3-1-2-4-9(8)15-11/h1-4H,5-7H2,(H,13,18)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLDXGLXDZJRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5540940.png)
![4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5540943.png)

![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)

![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)
![3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)


![N-{(E)-[2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)
